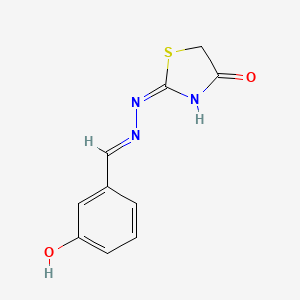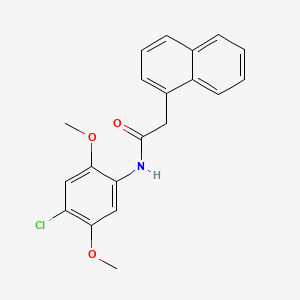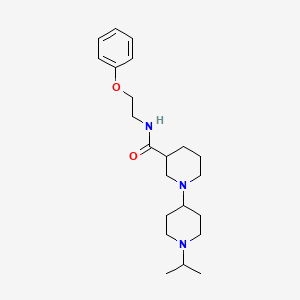
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as HBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HBT is a thiazolidine derivative that has been synthesized and studied for its biological and chemical properties.
作用機序
The mechanism of action of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood. However, it is believed that 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone exerts its biological activity by interacting with metal ions or enzymes. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition.
Biochemical and Physiological Effects:
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can induce the production of reactive oxygen species (ROS) and activate the caspase-dependent apoptotic pathway. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition. In vivo studies have shown that 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can reduce tumor growth and improve survival rates in animal models.
実験室実験の利点と制限
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is easy to synthesize and has a high purity. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also stable under normal laboratory conditions and can be stored for a long time. However, 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has some limitations. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is insoluble in water and requires the use of organic solvents for its preparation. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also sensitive to light and air, which can lead to its degradation.
将来の方向性
There are several future directions for the study of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One direction is to study the structure-activity relationship of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its derivatives to improve their biological activity. Another direction is to develop new synthetic methods for the preparation of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its derivatives. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Finally, 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be studied for its potential use in drug delivery systems for the targeted delivery of anticancer drugs.
Conclusion:
In conclusion, 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a thiazolidine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit antitumor, antibacterial, and antifungal activities. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, which can lead to the development of new drugs and analytical tools.
合成法
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized by reacting 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. The yield of 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit antitumor, antibacterial, and antifungal activities. 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In analytical chemistry, 3-hydroxybenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been used as a chelating agent for the determination of metal ions in environmental samples.
特性
IUPAC Name |
(2E)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-3-1-2-7(4-8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHCJBIQTOAXJQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC(=CC=C2)O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC(=CC=C2)O)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-methoxy-2,3,6-trimethylbenzyl)amino]-2-methyl-2-heptanol](/img/structure/B6037947.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6037955.png)
![(4-{[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxo-2(3H)-thienylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6037958.png)
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B6037967.png)
![2-(4-benzyl-1-piperazinyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B6037975.png)

![2,5-dichloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037986.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6037988.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6038022.png)

![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)

